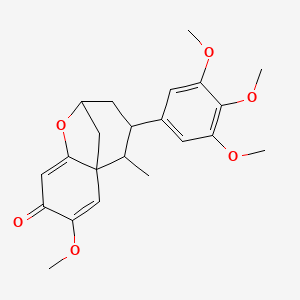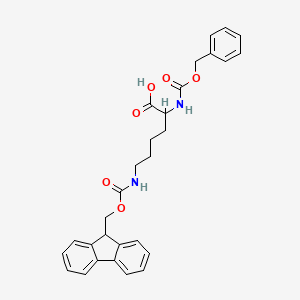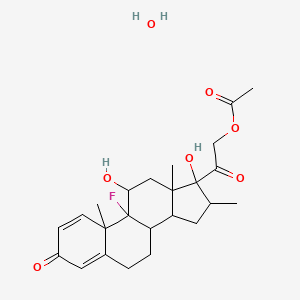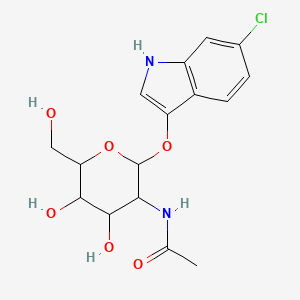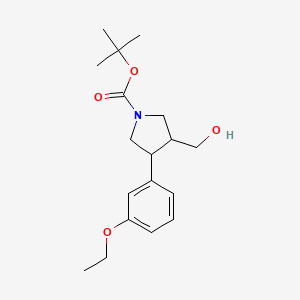
Tert-butyl 3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル (3R,4S)-3-(3-エトキシフェニル)-4-(ヒドロキシメチル)ピロリジン-1-カルボン酸エステルは、ピロリジン類に属する複雑な有機化合物です。この化合物は、tert-ブチル基、エトキシフェニル基、およびヒドロキシメチル基がピロリジン環に結合していることを特徴としています。
準備方法
合成経路と反応条件
tert-ブチル (3R,4S)-3-(3-エトキシフェニル)-4-(ヒドロキシメチル)ピロリジン-1-カルボン酸エステルの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
ピロリジン環の形成: ピロリジン環は、適切なアミンとカルボニル化合物を用いた環化反応により合成できます。
エトキシフェニル基の導入: エトキシフェニル基は、エトキシフェニルハロゲン化物を用いた求核置換反応により導入できます。
ヒドロキシメチル基の付加: ヒドロキシメチル基は、ヒドロキシメチル化反応により付加でき、多くの場合、ホルムアルデヒドが試薬として用いられます。
tert-ブチル基の付加: tert-ブチル基は、通常、tert-ブチルクロリドと適切な塩基を用いたtert-ブチル化反応により導入されます。
工業的生産方法
工業的環境では、tert-ブチル (3R,4S)-3-(3-エトキシフェニル)-4-(ヒドロキシメチル)ピロリジン-1-カルボン酸エステルの製造は、収率と純度を最大化するように反応条件を最適化する必要があります。これには、高純度の試薬の使用、制御された反応温度、クロマトグラフィーなどの効率的な精製技術が含まれます。
化学反応の分析
反応の種類
tert-ブチル (3R,4S)-3-(3-エトキシフェニル)-4-(ヒドロキシメチル)ピロリジン-1-カルボン酸エステルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシメチル基は、カルボキシル基を形成するように酸化できます。
還元: この化合物は、カルボニル基をアルコールに還元するなど、官能基を修飾するように還元できます。
置換: エトキシフェニル基は、求電子置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: 求電子置換反応には、臭素や硝酸などの試薬が関与する可能性があります。
生成される主要な生成物
酸化: カルボン酸またはアルデヒドの形成。
還元: アルコールまたはアミンの形成。
置換: 芳香環へのさまざまな置換基の導入。
科学研究における用途
tert-ブチル (3R,4S)-3-(3-エトキシフェニル)-4-(ヒドロキシメチル)ピロリジン-1-カルボン酸エステルは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: その潜在的な生物学的活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療特性と、創薬におけるリード化合物として調査されています。
工業: 新しい材料や化学プロセス開発に利用されています。
科学的研究の応用
tert-Butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
tert-ブチル (3R,4S)-3-(3-エトキシフェニル)-4-(ヒドロキシメチル)ピロリジン-1-カルボン酸エステルの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる可能性があります。この化合物の効果は、これらの標的への結合を介して仲介され、その活性とそれに続く生物学的反応の変化につながります。関与する正確な経路は、特定の用途と使用の状況によって異なります。
類似の化合物との比較
類似の化合物
- tert-ブチル (3R,4S)-3-(3-メトキシフェニル)-4-(ヒドロキシメチル)ピロリジン-1-カルボン酸エステル
- tert-ブチル (3R,4S)-3-(3-エトキシフェニル)-4-(メチル)ピロリジン-1-カルボン酸エステル
- tert-ブチル (3R,4S)-3-(3-エトキシフェニル)-4-(ヒドロキシメチル)ピペリジン-1-カルボン酸エステル
独自性
tert-ブチル (3R,4S)-3-(3-エトキシフェニル)-4-(ヒドロキシメチル)ピロリジン-1-カルボン酸エステルは、官能基と立体化学の特定の組み合わせにより、他に類を見ないものです。このユニークな構造は、さまざまな研究用途に貴重な、独特の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
- tert-Butyl (3R,4S)-3-(3-methoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(methyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
tert-butyl 3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-5-22-15-8-6-7-13(9-15)16-11-19(10-14(16)12-20)17(21)23-18(2,3)4/h6-9,14,16,20H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFQVUGATGCNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CN(CC2CO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
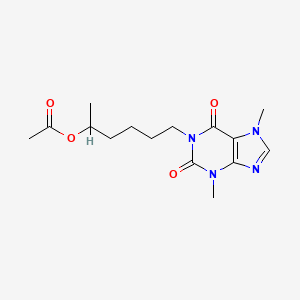
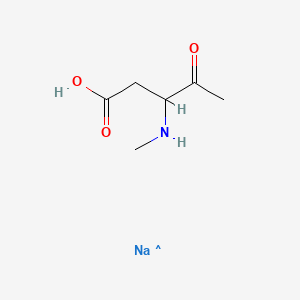
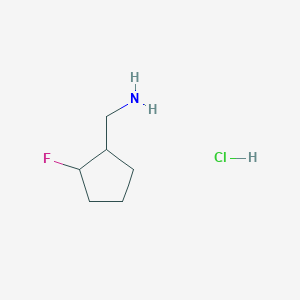
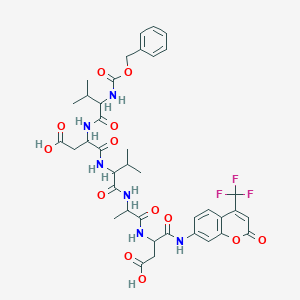


![[14-(2-Hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate](/img/structure/B12318357.png)
![3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione](/img/structure/B12318360.png)
![(2beta,3beta,5beta,22R,24R)-2,3,14,25-Tetrahydroxy-20,22-[(1-methylethylidene)bis(oxy)]-ergost-7-en-6-one](/img/structure/B12318374.png)
![(3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate](/img/structure/B12318377.png)
